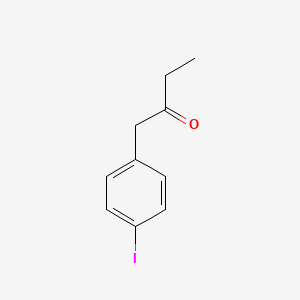
1-(4-Iodophenyl)butan-2-one
Vue d'ensemble
Description
1-(4-Iodophenyl)butan-2-one is an organic compound that belongs to the class of ketones. It has a molecular formula of C10H11IO .
Physical And Chemical Properties Analysis
1-(4-Iodophenyl)butan-2-one has a molecular weight of 274.1 g/mol. Other physical and chemical properties such as density, melting point, boiling point, flash point, solubility in water, vapor pressure, and refractive index are not explicitly provided in the search results .Applications De Recherche Scientifique
Crystallographic Studies
The crystallographic structure of compounds similar to 1-(4-Iodophenyl)butan-2-one, like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been explored using x-ray analysis. This type of research aids in understanding the molecular geometry and electronic structure of such compounds, which is crucial in materials science and pharmaceuticals (Shi & Jian, 1999).
Skin Whitening Properties
Compounds structurally related to 1-(4-Iodophenyl)butan-2-one, such as 4-(phenylsulfanyl)butan-2-one, have been identified for their skin whitening properties. These substances inhibit melanin synthesis and melanosome maturation, showing potential in medical cosmetology for skin lightening treatments (Wu et al., 2015).
Electrocatalytic Hydrogenation
The electrocatalytic hydrogenation of compounds like 4-(4-hydroxyphenyl)buten-2-one into 4-phenylbutan-2-ones demonstrates the potential of these compounds in chemical synthesis, particularly in the development of more environmentally friendly catalytic processes (Bryan & Grimshaw, 1997).
Chemotherapy Potential
Studies on compounds like 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one show potential for use as sigma-2 receptor ligands with anticancer activities, opening avenues for cancer treatment and research (Asong et al., 2019).
Anti-inflammatory Applications
Analogues of 4-(6-methoxy-2-naphthyl)butan-2-one have shown promise as anti-inflammatory agents, suggesting potential applications in treating conditions involving inflammation (Goudie et al., 1978).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-iodophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRKSKZPSVHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732135 | |
| Record name | 1-(4-Iodophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)butan-2-one | |
CAS RN |
918422-28-3 | |
| Record name | 1-(4-Iodophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




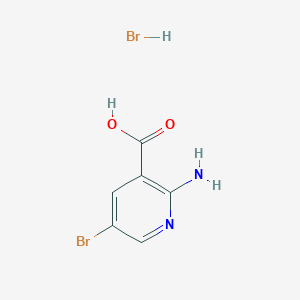
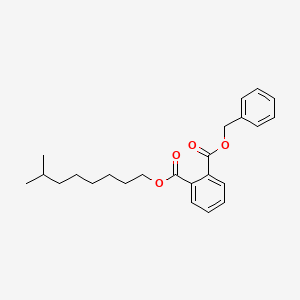

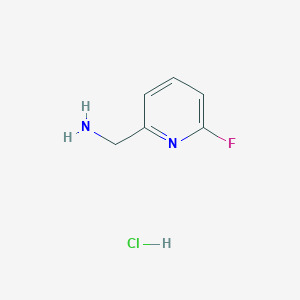
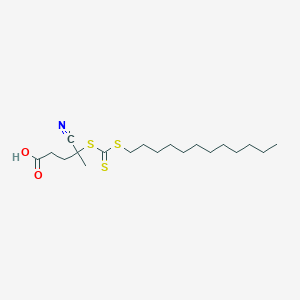

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)

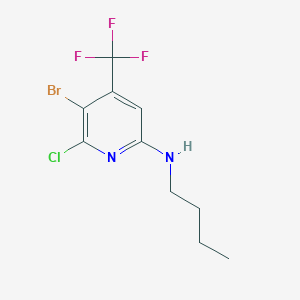
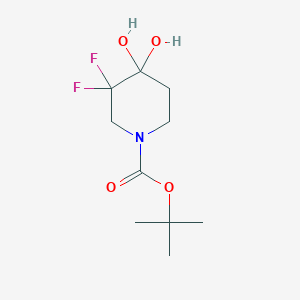
![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)
![5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525731.png)
![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)